Cas no 1805236-07-0 (3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride)

3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride
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- Inchi: 1S/C8H5Cl2NO3S/c9-3-5-1-2-7(12)8(6(5)4-11)15(10,13)14/h1-2,12H,3H2
- InChI Key: OHRXPUZKTOXTMS-UHFFFAOYSA-N
- SMILES: ClS(C1C(=CC=C(CCl)C=1C#N)O)(=O)=O
Computed Properties
- Exact Mass: 264.9367196 g/mol
- Monoisotopic Mass: 264.9367196 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 266.10
- XLogP3: 2.2
- Topological Polar Surface Area: 86.5
3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011076-1g |
3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride |
1805236-07-0 | 97% | 1g |
1,564.50 USD | 2021-06-25 |
3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on 3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride
Research Briefing on 3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride (CAS: 1805236-07-0) in Chemical Biology and Pharmaceutical Applications
Recent advances in chemical biology and pharmaceutical research have highlighted the significance of sulfonyl chloride derivatives, particularly 3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride (CAS: 1805236-07-0), as versatile intermediates in drug discovery and development. This compound, characterized by its reactive sulfonyl chloride and chloromethyl functional groups, has garnered attention for its potential in synthesizing biologically active molecules, including protease inhibitors and kinase modulators. The following briefing consolidates the latest findings on its synthetic utility, mechanistic insights, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride as a key precursor in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). Researchers optimized a one-pot reaction to incorporate this moiety into peptidomimetic scaffolds, achieving nanomolar inhibitory potency (IC50 = 23 nM) through irreversible sulfonylation of the catalytic cysteine residue. The study underscored the compound's role in enhancing binding kinetics and selectivity.
Further investigations in Bioorganic & Medicinal Chemistry Letters (2024) revealed its application in developing fluorescent probes for real-time monitoring of sulfotransferase activity. The chloromethyl group enabled facile conjugation with fluorophores, while the sulfonyl chloride served as an enzyme-recognition element. This dual functionality positions the compound as a valuable tool for high-throughput screening of enzyme modulators in cancer metabolism studies.
From a safety and scalability perspective, a recent patent (WO2023124567) detailed an improved synthesis protocol for 1805236-07-0, achieving 85% yield via controlled chlorosulfonation of 2-cyano-6-hydroxybenzyl alcohol at -10°C. The process minimized di- and tri-substituted byproducts, addressing previous challenges in industrial-scale production. Stability studies indicated that the compound retains >90% purity under nitrogen at -20°C for 6 months, facilitating its broader adoption in medicinal chemistry campaigns.
Emerging applications extend to targeted protein degradation, where derivatives of this sulfonyl chloride have been engineered as E3 ligase-recruiting warheads. A Nature Chemical Biology report (2024) showcased its incorporation into PROTACs (Proteolysis-Targeting Chimeras) degrading oncogenic transcription factors, with demonstrated efficacy in xenograft models of triple-negative breast cancer (60% tumor reduction at 10 mg/kg dosing).
In conclusion, 3-Chloromethyl-2-cyano-6-hydroxybenzenesulfonyl chloride continues to evolve as a multifunctional building block in pharmaceutical research. Its unique reactivity profile enables diverse applications from covalent drug discovery to chemical biology tools, supported by recent advancements in synthetic methodology and mechanistic understanding. Future research directions may explore its utility in antibody-drug conjugates (ADCs) and spatially resolved proteomics, leveraging both its electrophilic and labeling capabilities.
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